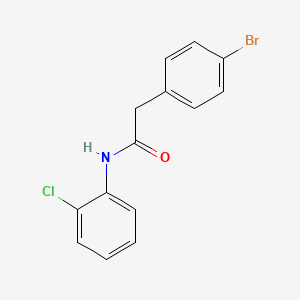![molecular formula C20H24N2O B5810329 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)
2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, commonly known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). This compound is a synthetic molecule that has been developed for its potential use in the treatment of various neurological and psychiatric disorders. URB597 has been shown to have a positive impact on mood, anxiety, and pain management, making it an important target for scientific research.
作用機序
URB597 works by selectively inhibiting 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, URB597 increases the levels of endocannabinoids in the brain, leading to increased activation of cannabinoid receptors and subsequent effects on mood, anxiety, and pain management.
Biochemical and Physiological Effects:
URB597 has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of anandamide, a neurotransmitter that has been linked to mood regulation, anxiety, and pain management. Additionally, URB597 has been shown to increase levels of other endocannabinoids such as 2-arachidonoylglycerol (2-AG). These effects have been linked to the positive effects of URB597 on mood, anxiety, and pain management.
実験室実験の利点と制限
URB597 has a number of advantages and limitations for use in lab experiments. One advantage is its high selectivity for 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, which allows for precise targeting of the endocannabinoid system. Additionally, URB597 has a relatively long half-life, allowing for sustained effects on endocannabinoid levels. However, URB597 has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, URB597 has been shown to have variable effects in different animal models, highlighting the need for further research.
将来の方向性
There are a number of future directions for research on URB597. One direction is the development of more potent and selective 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide inhibitors. Additionally, further research is needed to fully understand the effects of URB597 on the endocannabinoid system and its potential therapeutic applications. Finally, research is needed to better understand the potential side effects and safety of URB597, particularly with long-term use.
合成法
URB597 is synthesized using a multi-step synthetic process. The first step involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form 2,4-dimethylbenzoyl chloride. The second step involves the reaction of 2,4-dimethylbenzoyl chloride with 2-(1-piperidinyl)aniline to form 2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide. The final step involves purification of the compound using various chromatographic techniques.
科学的研究の応用
URB597 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive impact on mood, anxiety, and pain management, making it a potential treatment for depression, anxiety disorders, and chronic pain. Additionally, URB597 has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15-10-11-17(16(2)14-15)20(23)21-18-8-4-5-9-19(18)22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGDVWFUUFSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5810248.png)
![2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5810256.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)



![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)

![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)
![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)
